6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Chemical Structure and Properties
The compound 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₆H₁₂FN₃O₂, molecular weight: 297.29 g/mol) features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, a 4-fluorophenyl group at position 1, and a carboxylic acid moiety at position 4 . Key physicochemical properties include:
- logP: 3.91 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1 donor, 5 acceptors
- Polar surface area: 51.94 Ų
This scaffold is of interest in medicinal chemistry due to its heterocyclic framework, which is common in kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-10-3-5-11(6-4-10)20-15-13(8-18-20)12(16(21)22)7-14(19-15)9-1-2-9/h3-9H,1-2H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVCQZWQQFMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its pyridine ring and cyclopropyl substituents. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80–100°C | Dihydroxy-pyrazolo[3,4-b]pyridine derivatives |
| CrO₃ | Anhydrous CH₃COOH, 25°C | Ketone derivatives at cyclopropyl positions |
Oxidation with KMnO₄ under acidic conditions introduces hydroxyl groups to the pyridine ring, forming dihydroxy derivatives. Chromium trioxide selectively oxidizes cyclopropyl groups to ketones without affecting the fluorophenyl substituent.
Reduction Reactions
Reductive transformations target the pyridine core and carboxylic acid group:
| Reagent | Conditions | Major Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 50–60°C | Tetrahydro-pyrazolo[3,4-b]pyridine alcohols |
| LiAlH₄ | Dry THF, 0–5°C | Primary alcohol from carboxylic acid reduction |
Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding alcohols with retained cyclopropyl and fluorophenyl groups. Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol, enabling further functionalization.
Substitution Reactions
The carboxylic acid group and pyridine nitrogen participate in nucleophilic substitution:
| Reagent | Conditions | Major Product |
|---|---|---|
| SOCl₂ | Reflux, toluene | Acid chloride intermediate |
| R-NH₂ (amines) | DMF, 80°C | Amide derivatives |
| R-OH (alcohols) | H₂SO₄ catalyst, 100°C | Ester derivatives |
Conversion to acid chlorides (via SOCl₂) facilitates amide or ester formation. For example, reactions with primary amines yield bioactivatable amides, while alcohols produce esters under acidic conditions .
Acid-Base Reactions
The carboxylic acid group undergoes neutralization:
| Reagent | Conditions | Major Product |
|---|---|---|
| NaOH | Aqueous, 25°C | Sodium carboxylate salt |
| HCl | Ethanolic, 25°C | Regenerated free acid form |
The sodium carboxylate salt exhibits improved solubility in polar solvents, enabling applications in aqueous-phase reactions . Acidification regenerates the free acid, preserving the compound’s structural integrity.
Comparative Reaction Outcomes
The table below summarizes key reaction pathways and efficiencies:
| Reaction Type | Yield Range | Selectivity | Key Challenges |
|---|---|---|---|
| Oxidation | 60–75% | Moderate | Over-oxidation of cyclopropyl groups |
| Reduction | 85–92% | High | Preservation of fluorophenyl substituent |
| Substitution | 70–88% | High | Side reactions at pyridine nitrogen |
| Acid-Base | >95% | Excellent | Minimal |
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on electron-rich pyridine and cyclopropyl regions.
-
Reduction : Hydrogenation follows a stepwise pathway, saturating the pyridine ring before modifying other groups.
-
Substitution : The carboxylic acid’s electrophilic carbon is susceptible to nucleophilic displacement, while the pyridine nitrogen stabilizes transition states .
Scientific Research Applications
The compound features a pyrazolo-pyridine core, which is known for its biological activity. The cyclopropyl and fluorophenyl substituents contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, research has shown that modifications in the substituents can enhance the selectivity and potency against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid showed promising results in inhibiting tumor growth in vitro and in vivo .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In a study focusing on neurodegenerative diseases, it was found that pyrazolo[3,4-b]pyridine derivatives could modulate neuroinflammatory pathways, suggesting a therapeutic role in conditions such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable for applications in organic electronics. Studies have explored their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improved charge transport characteristics .
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been investigated for their ability to form complexes with transition metals. These complexes exhibit interesting catalytic properties, which could be harnessed for various chemical reactions .
Case Study 1: Anticancer Research
A comprehensive study conducted by Smith et al. (2022) evaluated the anticancer efficacy of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Neuroprotection
In another case study by Johnson et al. (2023), the neuroprotective effects were assessed using animal models of Alzheimer's disease. The administration of the compound resulted in reduced neuroinflammation and improved cognitive function compared to untreated controls .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 3
Analysis :
Modifications at Position 6
Analysis :
Variations in the Fluorophenyl Group
Analysis :
- 4-Trifluoromethylpiperidinyl (C₃₃H₃₅F₃N₆O₂) drastically increases molecular weight and complexity, likely reducing oral bioavailability due to poor absorption .
Key Research Findings
- Bioactivity Correlations : Derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit improved stability against metabolic degradation compared to alkyl-substituted analogues .
- Solubility Trends : Carboxylic acid-containing derivatives (e.g., target compound) show higher aqueous solubility than ester or amide derivatives (e.g., methyl ester in ).
- Synthetic Accessibility : The 3-cyclopropyl and 6-cyclopropyl derivatives require specialized cyclopropanation reagents, increasing synthesis complexity .
Biological Activity
6-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H18FN3O2
- Molecular Weight : 339.36 g/mol
- CAS Number : 1011399-77-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The carboxylic acid moiety is crucial for maintaining its activity, particularly in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that the compound can suppress COX-2 activity effectively:
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib (control) | 0.04 ± 0.01 |
These results suggest that this compound may serve as a potent anti-inflammatory agent, comparable to established drugs like celecoxib .
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties. Compounds within this class have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation:
| Compound | CDK Inhibition IC50 (μM) | Selectivity Ratio (CDK2/CDK9) |
|---|---|---|
| This compound | 0.36 | 265-fold over CDK9 |
This highlights the potential of this compound in targeting cancer cell proliferation while minimizing effects on normal cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives:
- Cystic Fibrosis Treatment : A study focused on the optimization of pyrazolo[3,4-b]pyridine derivatives for treating cystic fibrosis showed that modifications to the carboxylic acid group enhanced potency and efficacy in rescuing CFTR protein function .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that variations in substituents on the phenyl ring significantly affect biological activity, with certain configurations leading to improved anti-inflammatory and anticancer properties .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can reduce inflammation markers and tumor growth, supporting their potential as therapeutic agents .
Q & A
Q. Q1. What are the optimized synthetic routes for 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyrazole precursors with cyclopropyl and fluorophenyl groups. For example:
- Step 1: React ethyl acetoacetate with cyclopropane derivatives and fluorophenyl hydrazines under reflux in ethanol to form the pyrazole core .
- Step 2: Carboxylic acid functionalization via hydrolysis of ester intermediates using LiOH in THF/H₂O (yield: 77–94%) .
- Critical Parameters: Temperature control (e.g., 80–100°C for cyclization), solvent polarity (THF for solubility), and stoichiometric ratios of coupling agents (e.g., HATU for amidation) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. For example, cyclopropyl protons appear as multiplets at δ 1.2–1.5 ppm, while fluorophenyl aromatic protons show coupling (J = 8–10 Hz) .
- HRMS: Confirm molecular formula (e.g., C₁₇H₁₃FN₄O₂) with <5 ppm error .
- XRD (if crystalline): Resolve regiochemical ambiguities in the pyrazolo[3,4-b]pyridine core by analyzing bond lengths and angles .
Advanced Research Questions
Q. Q3. What strategies address contradictory bioactivity data in kinase inhibition assays involving this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions: ATP concentration (e.g., 1 mM vs. 10 µM) affects IC₅₀ values. Standardize using ADP-Glo™ kinase assays .
- Solubility Limitations: Use DMSO concentrations <0.1% to avoid artificial inhibition. Validate with LC-MS to confirm compound integrity .
- Off-Target Effects: Employ counter-screening against unrelated kinases (e.g., PKA, PKC) to rule out nonspecific binding .
Q. Q4. How does the cyclopropyl group influence the compound’s metabolic stability in hepatic microsomal assays?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- Key Findings: Cyclopropyl reduces oxidative metabolism (t₁/₂ = 45 min vs. 15 min for methyl analogs) due to steric hindrance of CYP3A4 binding .
- Validation: Compare with deuterated analogs to confirm metabolic soft spots .
Q. Q5. What computational methods predict the compound’s binding mode to ATP-binding pockets, and how do they align with experimental SAR?
Methodological Answer:
- Docking (AutoDock Vina): Use crystal structures of kinase targets (e.g., JAK2, PDB: 4FV8). The fluorophenyl group occupies hydrophobic pockets, while the carboxylic acid forms H-bonds with Lys93 .
- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of the pyrazole core in the binding site. RMSD <2 Å correlates with high affinity (Kd < 100 nM) .
- SAR Validation: Synthesize analogs replacing cyclopropyl with cyclobutyl; observe 10-fold reduced potency, confirming steric constraints .
Q. Q6. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?
Methodological Answer:
- pH-Dependent Solubility: Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Carboxylic acid protonation at low pH reduces solubility (2 mg/mL vs. 0.5 mg/mL) .
- Formulation Strategies: Use nanoemulsions (e.g., 20% Labrafil®) to enhance bioavailability. Validate with pharmacokinetic studies in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
